molecular formula C17H16BrNO2 B6417321 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide CAS No. 1351607-61-8

2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide

Cat. No.: B6417321
CAS No.: 1351607-61-8
M. Wt: 346.2 g/mol
InChI Key: AXRJMGNVDIFKOI-UHFFFAOYSA-N
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Description

2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide is an organic compound that features a bromine atom, a benzamide group, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide typically involves the following steps:

    Indene Derivative Formation: The indene moiety is synthesized through a series of reactions starting from indanone, which undergoes reduction and subsequent functionalization to introduce the hydroxy group.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the indene derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in DMF.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of brominated compounds with biological systems, providing insights into their mechanisms of action and potential toxicity.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxy group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide
  • 2-chloro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide
  • 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzoate

Uniqueness

2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide is unique due to the presence of both a bromine atom and an indene moiety, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-15-8-4-2-6-13(15)16(20)19-11-17(21)10-9-12-5-1-3-7-14(12)17/h1-8,21H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRJMGNVDIFKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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